molecular formula C10H14N2O2 B1340339 1-(3-Furoyl)piperidin-4-amine CAS No. 926210-83-5

1-(3-Furoyl)piperidin-4-amine

Número de catálogo: B1340339
Número CAS: 926210-83-5
Peso molecular: 194.23 g/mol
Clave InChI: FFFQQRAYJATYKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(3-Furoyl)piperidin-4-amine is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(3-Furoyl)piperidin-4-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Furoyl)piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Furoyl)piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(4-aminopiperidin-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9-1-4-12(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9H,1-2,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFQQRAYJATYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588190
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926210-83-5
Record name (4-Aminopiperidin-1-yl)(furan-3-yl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(furan-3-carbonyl)piperidin-4-amine
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Foundational & Exploratory

Comprehensive Technical Profile: 1-(3-Furoyl)piperidin-4-amine

[1]

Executive Summary & Compound Identity

1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5 ) is a specialized heterocyclic building block widely utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.[1] It features a piperidine core substituted at the nitrogen with a 3-furoyl group (furan-3-carbonyl) and a primary amine at the 4-position.[2][3]

This bifunctional scaffold serves as a critical intermediate for synthesizing complex bioactive molecules, particularly kinase inhibitors and GPCR ligands, where the furan ring acts as a polar aromatic bioisostere and the primary amine provides a versatile handle for further elaboration.

Chemical Identification
PropertyDetail
IUPAC Name (4-aminopiperidin-1-yl)(furan-3-yl)methanone
Common Name 1-(3-Furoyl)piperidin-4-amine
CAS Number 926210-83-5
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
SMILES NC1CCN(CC1)C(=O)C2=COC=C2
InChI Key Predicted: QWJIXL... (Structure specific)

Physicochemical Profiling

Understanding the physicochemical landscape of this fragment is essential for predicting its behavior in biological systems and synthetic workflows.

ParameterValue (Predicted/Exp)Significance in Drug Design
LogP (Octanol/Water) ~0.3 – 0.8Low Lipophilicity: Ideal for fragment-based screening; allows for lipophilic growth in subsequent steps without violating Lipinski's rules.
Topological Polar Surface Area (TPSA) ~69 ŲPermeability: <140 Ų suggests good membrane permeability; the amide and amine contribute significantly.
pKa (Basic Amine) ~10.5 (Piperidine 4-NH₂)Ionization: Predominantly protonated at physiological pH (7.4), enhancing solubility and electrostatic interactions with protein targets (e.g., Asp/Glu residues).
H-Bond Donors / Acceptors 2 / 3Interaction Potential: The primary amine is a strong donor; the amide carbonyl and furan oxygen act as acceptors.
Solubility High in polar solvents (DMSO, MeOH, Water at low pH)Handling: Readily soluble in standard assay buffers when protonated (e.g., as HCl salt).

Synthetic Pathways & Manufacturing

The synthesis of 1-(3-Furoyl)piperidin-4-amine typically follows a convergent route involving the amide coupling of a protected piperidine diamine with a furan-3-carboxylic acid derivative, followed by deprotection.

Core Synthesis Protocol

The most reliable industrial route utilizes 4-(Boc-amino)piperidine to prevent polymerization and ensure regioselectivity.

Step 1: Amide Coupling
  • Reagents: 3-Furoic acid (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 3-Furoic acid in dry DMF under N₂ atmosphere.

    • Add DIPEA and HATU; stir for 15 min to activate the acid (formation of active ester).

    • Add 4-(Boc-amino)piperidine. Stir at RT for 4-16 hours.

    • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine. Dry over Na₂SO₄.

    • Product: tert-butyl (1-(furan-3-carbonyl)piperidin-4-yl)carbamate.

Step 2: Deprotection (Boc Removal)
  • Reagents: TFA (Trifluoroacetic acid) or HCl in Dioxane (4M).

  • Procedure:

    • Dissolve the intermediate in DCM (if using TFA) or Dioxane.

    • Add acid (excess, ~10 eq). Stir at RT for 1-2 hours.

    • Purification: Evaporate volatiles.

      • For HCl Salt: Triturate with Et₂O/Hexanes to obtain the solid salt.

      • For Free Base: Neutralize with basic resin (e.g., PL-HCO3 MP) or aqueous NaOH/extraction.

Synthetic Workflow Diagram

SynthesisStart13-Furoic AcidCouplingAmide Coupling(HATU/DIPEA)Start1->CouplingStart24-Boc-AminopiperidineStart2->CouplingIntermediateBoc-ProtectedIntermediateCoupling->IntermediateFormation of Amide BondDeprotectionAcidic Deprotection(TFA or HCl)Intermediate->DeprotectionCleavage of CarbamateFinal1-(3-Furoyl)piperidin-4-amine(HCl Salt or Free Base)Deprotection->FinalIsolation

Caption: Convergent synthesis of 1-(3-Furoyl)piperidin-4-amine via Boc-protection strategy.

Chemical Reactivity & Stability Profile

The molecule contains three distinct functional zones: the Primary Amine , the Amide Linker , and the Furan Ring . Each dictates specific handling requirements and reactivity potentials.[4]

A. Primary Amine (Nucleophilic Center)

The 4-amino group is the primary vector for library expansion.

  • Reductive Amination: Reacts cleanly with aldehydes/ketones (using NaBH(OAc)₃) to form secondary amines.

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitor design).

  • SNAr Reactions: Can displace halides on heteroaromatic cores (e.g., chloropyrimidines).

B. Furan Ring (Latent Functionality)
  • Oxidative Sensitivity: The furan ring is electron-rich and susceptible to oxidation (e.g., by singlet oxygen or metabolic P450s), potentially opening to form reactive dicarbonyls (toxicophore risk).

  • Diels-Alder Cycloaddition: Can act as a diene in [4+2] cycloadditions with strong dienophiles, though this is kinetically slow under physiological conditions.

  • Bioisosterism: Acts as a polar, smaller isostere of a phenyl ring, often improving solubility and metabolic clearance profiles.

C. Amide Linker
  • Stability: Highly stable to hydrolysis under neutral/physiological conditions. Acts as a rigid spacer reducing conformational entropy.

Reactivity Logic Map

ReactivityCore1-(3-Furoyl)piperidin-4-amineAmine4-Amino Group(Nucleophile)Core->AmineFuran3-Furoyl Group(Aromatic/Bioisostere)Core->FuranAmideFormAmide Formation(R-COCl / HATU)Amine->AmideFormLibrary ExpansionRedAmReductive Amination(R-CHO / NaBH(OAc)3)Amine->RedAmAlkyl LinkersSNArSNAr Displacement(Ar-Cl)Amine->SNArScaffold DecorationOxidationMetabolic Oxidation(P450 -> Ring Opening)Furan->OxidationLiabilityPiStackPi-Pi Stacking(Target Binding)Furan->PiStackInteraction

Caption: Functional reactivity map highlighting synthetic utility and metabolic considerations.

Applications in Drug Discovery

This building block is frequently observed in patent literature and screening libraries for:

  • Kinase Inhibitors: The furan-amide moiety can occupy the solvent-exposed region or specific hydrophobic pockets (e.g., the "back pocket" of kinases), while the amine is derivatized to bind the hinge region.

  • GPCR Ligands: Used in chemokine receptor antagonists (e.g., CCR5, CXCR4) where the piperidine ring provides a central scaffold orienting the furan and the 4-amino substituent into distinct sub-pockets.

  • Fragment-Based Screening: Due to its low molecular weight (<200 Da) and high solubility, it is an ideal "fragment" for NMR or X-ray crystallographic screening.

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[5] 2A, STOT SE 3).

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Handle in a fume hood to avoid inhalation of dust (if solid salt) or aerosols.

  • Storage:

    • Store at 2-8°C (Refrigerated).

    • Hygroscopic (especially as HCl salt); keep under inert gas (Argon/Nitrogen) if possible.

    • Protect from light (furan sensitivity).

References

  • Sigma-Aldrich. 1-(Furan-3-carbonyl)piperidin-4-amine Product Page. Accessed 2026.[4]

  • Accela ChemBio. Product Analysis: 1-(3-furoyl)piperidin-4-amine (CAS 926210-83-5).[1] Accessed 2026.[4]

  • PubChem. Compound Summary: Piperidine derivatives and Furoyl amides. National Library of Medicine.

  • Banks, H.D. Piperidine Synthesis and Reactivity. DTIC Technical Report, 1992.

An In-depth Technical Guide to 1-(3-Furoyl)piperidin-4-amine: Synthesis, Characterization, and Investigative Framework

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary biological evaluation of 1-(3-Furoyl)piperidin-4-amine, a novel small molecule incorporating the biologically significant piperidine and furan scaffolds. As direct experimental data for this specific compound is not extensively available in prior literature, this document serves as a predictive and methodological resource for researchers in drug discovery and medicinal chemistry. We present a robust, proposed synthetic route, detail the expected analytical signatures for structural confirmation, and hypothesize potential biological activities based on established structure-activity relationships of related compounds. Furthermore, this guide includes detailed, actionable protocols for laboratory-scale synthesis and a representative in-vitro assay, designed to empower researchers to initiate and advance the study of this promising molecule.

Introduction: Unveiling a Hybrid Scaffold

The confluence of privileged structures in medicinal chemistry often yields novel molecular entities with unique pharmacological profiles. 1-(3-Furoyl)piperidin-4-amine represents such a confluence, marrying the versatile piperidine ring with the aromatic furan moiety through a stable amide linkage. The piperidine scaffold is a cornerstone in modern pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, and its presence in a vast array of CNS-active, anti-infective, and anticancer agents.[1][2] The furan ring, another important heterocyclic motif, is found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory and antimicrobial properties.

The strategic combination of these two pharmacophores in 1-(3-Furoyl)piperidin-4-amine suggests a molecule with significant potential for interacting with various biological targets. This guide is designed to serve as a foundational document for researchers, providing a scientifically-grounded, predictive analysis and a practical set of protocols to facilitate its synthesis and investigation.

Predicted Physicochemical and Molecular Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development. The following table summarizes the predicted properties of 1-(3-Furoyl)piperidin-4-amine, calculated using established computational models and knowledge of its constituent fragments.

PropertyPredicted ValueJustification / Data Source
Molecular Formula C₁₀H₁₄N₂O₂Based on molecular structure
Molecular Weight 194.23 g/mol Calculated from molecular formula
IUPAC Name N-(piperidin-4-yl)furan-3-carboxamideStandard chemical nomenclature
Appearance Predicted to be a solid at room temperatureBased on similar acylated piperidines[3]
pKa (most basic) ~9.5 - 10.5The secondary amine on the piperidine ring is the most basic site. The pKa of piperidine itself is 11.22.[4]
LogP ~1.0 - 1.5Estimated based on fragment contributions, suggesting moderate lipophilicity.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, Methanol) and aqueous acid.General solubility of amine-containing organic molecules.
Hydrogen Bond Donors 2 (Amine NH, Amide NH)Based on molecular structure
Hydrogen Bond Acceptors 3 (Amide C=O, Furan O, Piperidine N)Based on molecular structure

Proposed Synthesis and Purification

The most direct and logical synthetic route to 1-(3-Furoyl)piperidin-4-amine is the N-acylation of commercially available 4-aminopiperidine with 3-furoyl chloride. This is a standard and high-yielding amidation reaction.[5]

Synthetic Scheme

G Piperidine 4-Aminopiperidine Target 1-(3-Furoyl)piperidin-4-amine Piperidine->Target Furoyl 3-Furoyl Chloride Furoyl->Target Solvent Dichloromethane (DCM) Base Triethylamine (TEA) Temperature 0°C to Room Temp Byproduct Triethylammonium Chloride

Caption: Proposed synthesis of 1-(3-Furoyl)piperidin-4-amine.

Detailed Experimental Protocol: Synthesis

Materials:

  • 4-Aminopiperidine

  • 3-Furoyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminopiperidine (1.0 eq). Dissolve it in anhydrous DCM (approx. 10 mL per gram of amine).

  • Addition of Base: Add anhydrous triethylamine (1.2 eq) to the solution. Cool the flask to 0°C in an ice bath.

  • Acylation: Dissolve 3-furoyl chloride (1.1 eq) in anhydrous DCM (approx. 5 mL per gram). Add this solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The basic nature of the piperidine nitrogen can lead to peak tailing during standard silica gel chromatography.[6]

Method 1: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol (0-10%) in dichloromethane is a good starting point. To mitigate peak tailing, add a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of DCM.

    • Load the solution onto a pre-packed silica gel column equilibrated with the starting eluent (e.g., 100% DCM + 1% TEA).

    • Elute the column with the solvent gradient, collecting fractions.

    • Analyze fractions by TLC and combine those containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Method 2: Recrystallization

  • Solvent Screening: Test the solubility of the crude product in various solvents (e.g., ethyl acetate, isopropanol, acetonitrile) to find a system where it is sparingly soluble at room temperature but fully soluble when hot.[6]

  • Procedure:

    • Dissolve the crude product in a minimal amount of the chosen boiling solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

    • Dry the crystals under vacuum to remove residual solvent.[6]

Structural Elucidation and Characterization

Unequivocal structural confirmation is paramount. A combination of NMR spectroscopy, mass spectrometry, and HPLC is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • Furan Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton at C2 of the furan ring will likely be the most downfield.

    • Amide NH: A broad singlet, typically downfield (~7.5-8.5 ppm).

    • Piperidine CH (at C4): A multiplet (~3.8-4.2 ppm), shifted downfield due to the adjacent amide.

    • Piperidine CH₂ (axial/equatorial): Complex multiplets in the aliphatic region (~1.5-3.2 ppm). Protons adjacent to the nitrogen will be further downfield.[7]

    • Amine NH: A broad singlet that may exchange with D₂O (~1.5-2.5 ppm).

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • Amide Carbonyl: A signal in the range of ~160-165 ppm.

    • Furan Carbons: Signals in the aromatic region (~110-150 ppm).

    • Piperidine Carbons: Signals in the aliphatic region (~30-55 ppm). The carbon at C4 will be shifted downfield.[8]

Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 195.11.

Predicted Fragmentation Pattern: The primary fragmentation pathway for amides under mass spectrometry conditions is the cleavage of the N-CO bond.[9][10]

G M [M+H]⁺ m/z = 195.11 Frag1 Furoyl Cation m/z = 95.01 M->Frag1 - C₅H₁₂N₂ Frag2 Aminopiperidine Fragment m/z = 101.10 M->Frag2 - C₅H₂O₂

Caption: Predicted ESI-MS fragmentation of the target molecule.

High-Performance Liquid Chromatography (HPLC)

Purity assessment should be conducted using reverse-phase HPLC.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).[11]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with >95% purity. The acidic modifier is crucial for good peak shape with basic amines.[12]

Hypothesized Biological Activity and Mechanism of Action

The hybrid structure of 1-(3-Furoyl)piperidin-4-amine allows for several plausible biological hypotheses. Piperidine derivatives are known to target a wide range of biological systems, including acting as anticancer, anti-inflammatory, and antimicrobial agents.[2][13] Given the established roles of related scaffolds, we hypothesize that this molecule could function as an inhibitor of inflammatory signaling pathways. For instance, many small molecules containing amide linkages and heterocyclic rings are known to modulate kinase activity or protein-protein interactions within these cascades.

A plausible, hypothetical target could be a member of the Mitogen-Activated Protein Kinase (MAPK) family, such as p38α, which is a key regulator of inflammatory cytokine production.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 Phosphorylates p38 p38α MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_Protein Translation Molecule 1-(3-Furoyl)piperidin-4-amine (Hypothesized Inhibitor) Molecule->p38 Inhibits

Caption: Hypothetical inhibition of the p38 MAPK inflammatory pathway.

In-Vitro Experimental Protocol: Cell-Based TNF-α Inhibition Assay

To test the hypothesis that 1-(3-Furoyl)piperidin-4-amine can inhibit inflammation, a cell-based assay measuring the suppression of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages is appropriate.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on LPS-induced TNF-α secretion from RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM media with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(3-Furoyl)piperidin-4-amine (test compound), dissolved in DMSO

  • Dexamethasone (positive control)

  • MTT reagent (for cell viability)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control (Dexamethasone) in DMEM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old media from the cells and add 100 µL of media containing the test compound or controls. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL (except for the vehicle control wells).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for TNF-α analysis. Store at -80°C if not used immediately.

  • Cell Viability (MTT Assay): To the remaining cells in the plate, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the media and dissolve the formazan crystals in 100 µL of DMSO. Read the absorbance at 570 nm. This step is crucial to ensure that the observed inhibition is not due to cytotoxicity.

  • TNF-α Quantification (ELISA): Quantify the amount of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

    • Confirm that the compound does not significantly reduce cell viability at concentrations near its IC₅₀.

Safety and Handling

As a novel compound, 1-(3-Furoyl)piperidin-4-amine should be handled with care. The safety profile can be inferred from its starting materials and functional groups.

  • Piperidine Derivatives: Piperidine and its derivatives are often classified as toxic and corrosive.[4][14] They can cause skin and respiratory irritation.[15]

  • Acylating Agents: The precursor, 3-furoyl chloride, is an acyl halide and is expected to be corrosive and moisture-sensitive.

  • General Precautions:

    • Always work in a well-ventilated chemical fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.

References

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  • Reddy, T. Y., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Coldham, I. (2001). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Organic Chemistry Portal. (2024).
  • Reddy, T. Y., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Frolov, D., et al. (2022).
  • Berillo, D., et al. (2020). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Pharmaceutical Chemistry Journal, 54, 321-331.
  • Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486.
  • Wang, X., et al. (2006). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4520-4523.
  • Bhatia, D., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology, 1888, 229-237.
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  • Artsimovitch, I. (2016). In Vitro Transcription Assays and Their Application in Drug Discovery. Journal of Visualized Experiments, (109), e53749.
  • Kolyvanov, D., et al. (2023). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 14(10), 2005-2018.
  • Abraham, R. J., & Reid, M. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 743-755.
  • Cole-Parmer. (n.d.).
  • Wikipedia. (n.d.). Piperidine.
  • Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • NOAA. (n.d.). PIPERIDINE - CAMEO Chemicals.
  • Zhang, Y., et al. (2022). Nucleic Acid Molecular Systems for In Vitro Detection of Biomolecules.
  • Ferreira, D. A., et al. (2020). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment. The Journal of Physical Chemistry A, 124(45), 9365-9372.
  • Gore, R. P., et al. (2011). A review on various synthetic methodologies for N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Abraham, R. J. (2004). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • Ahmed, S. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17743.
  • UNODC. (n.d.).
  • NICNAS. (2020). Piperidine: Human health tier II assessment.
  • YouTube. (2022). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement.
  • Stagljar, I. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. EurekAlert!.
  • Hussain, F. H. S. (2018). Reactions of malonyl and other acyl chiorides with nitriles.
  • University of Colorado Boulder. (n.d.).
  • Chemistry LibreTexts. (2023).

Sources

Structure-activity relationship of 1-(3-Furoyl)piperidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of Furoyl-Piperidine Analogs as Modulators of Biological Systems

In the intricate world of medicinal chemistry, the piperidine scaffold stands as a cornerstone, celebrated for its prevalence in a vast array of clinically approved drugs and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable component in the design of novel therapeutics. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific class of piperidine derivatives: 1-(3-Furoyl)piperidin-4-amine analogs.

While the broader class of piperidine-containing compounds has been extensively reviewed for their versatile biological activities, including anticancer, antimicrobial, and central nervous system applications, a detailed and consolidated SAR analysis of the 1-(3-furoyl) substituted series remains a more specialized area of investigation.[2] This guide aims to synthesize the available information and provide a framework for researchers and drug development professionals to understand the key structural determinants of activity for this chemical class. We will explore the synthetic rationale, the impact of structural modifications on biological outcomes, and the experimental methodologies crucial for their evaluation.

I. The Core Scaffold: A Synthesis of Privileged Structures

The 1-(3-Furoyl)piperidin-4-amine scaffold is a composite of two key pharmacophoric elements: the furan ring and the 4-aminopiperidine moiety. The furan ring, a five-membered aromatic heterocycle, is a common feature in numerous bioactive natural products and synthetic compounds.[3] The 4-aminopiperidine core provides a versatile platform for introducing a variety of substituents that can modulate the compound's physicochemical properties and its interactions with biological targets.[3]

The general synthesis of these analogs often involves the acylation of a suitably protected 4-aminopiperidine derivative with 3-furoyl chloride or a related activated furoic acid species. Subsequent manipulation of the amine functionality and the piperidine nitrogen allows for the introduction of diverse chemical groups to probe the SAR.

Synthetic_Scheme cluster_0 General Synthetic Pathway Start 4-Aminopiperidine Derivative Step1 Protection of Amino Group Start->Step1 e.g., Boc protection Step2 Acylation with 3-Furoyl Chloride Step1->Step2 Step3 Deprotection Step2->Step3 e.g., TFA Step4 Functionalization of Amino Group Step3->Step4 e.g., Reductive Amination, Amide Coupling End 1-(3-Furoyl)piperidin-4-amine Analogs Step4->End Kinase_Assay_Workflow cluster_1 In Vitro Kinase Inhibition Assay Start Prepare Reagents Step1 Compound Dilution Start->Step1 Step2 Add Kinase, Substrate, Compound to Plate Step1->Step2 Step3 Initiate Reaction with ATP Step2->Step3 Step4 Incubate Step3->Step4 Step5 Stop Reaction & Add Detection Reagent Step4->Step5 Step6 Read Plate Step5->Step6 End Data Analysis (IC50 determination) Step6->End

Sources

1-(3-Furoyl)piperidin-4-amine: A Privileged Scaffold for Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthesis, and utility of 1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) within the context of high-throughput screening (HTS) and fragment-based drug discovery (FBDD).

Executive Summary

In the architecture of modern screening libraries, 1-(3-Furoyl)piperidin-4-amine serves as a high-value bifunctional scaffold . It bridges the gap between fragment-based hits and lead-like molecules by offering a rigid piperidine core decorated with a distinct heteroaromatic motif (furan-3-carbonyl) and a reactive primary amine handle.

Unlike ubiquitous phenyl- or pyridine-based scaffolds, the 3-furoyl group introduces unique electronic properties (hydrogen bond acceptor capability via the ring oxygen) and a distinct metabolic profile. This guide outlines the physicochemical rationale for this scaffold, a validated synthesis protocol, and a strategy for its diversification into high-quality screening libraries.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

This scaffold is designed to be "Lead-Like"—small enough to allow for significant elaboration while maintaining compliance with Lipinski and Veber rules.

Core Specifications
PropertyValueRationale for Screening
CAS Number 926210-83-5 Unique identifier for procurement/registration.
IUPAC Name (4-aminopiperidin-1-yl)(furan-3-yl)methanoneDefinitive nomenclature.
Formula C₁₀H₁₄N₂O₂--
Mol. Weight 194.23 g/mol Ideal for fragment elaboration (Rule of 3 compliant).
cLogP ~0.5 - 0.8Highly hydrophilic; ensures solubility in DMSO stocks.
TPSA ~69 ŲGood membrane permeability predictor (<140 Ų).
H-Bond Donors 2 (Primary Amine)Key interaction points for target binding.
H-Bond Acceptors 3 (Amide O, Furan O, Amine N)Versatile pharmacophore features.[1]
Structural Logic
  • The Furan Ring: Acts as a bioisostere for phenyl or pyridine rings. The oxygen atom in the 3-position can serve as a weak hydrogen bond acceptor, potentially picking up unique interactions in a kinase hinge region or GPCR pocket that a phenyl ring would miss.

  • The Piperidine Linker: Provides a semi-rigid, sp³-rich vector that projects the primary amine away from the furan core, reducing steric clash during library synthesis and improving solubility compared to flat aromatic linkers.

  • The Primary Amine (C4-NH₂): The "growth vector." It is chemically orthogonal to the tertiary amide at the N1 position, allowing for selective derivatization without protecting group manipulation.

Experimental Protocol: Scaffold Synthesis

Objective: To synthesize high-purity 1-(3-Furoyl)piperidin-4-amine from commercially available precursors.

Retrosynthetic Analysis

The most robust route involves the amide coupling of 3-furoic acid with 4-(N-Boc-amino)piperidine , followed by acid-mediated deprotection. This avoids the handling of unstable furoyl chlorides.

Step-by-Step Methodology
Step 1: Amide Coupling (Formation of Intermediate A)
  • Reagents: 3-Furoic acid (1.0 eq), 4-(N-Boc-amino)piperidine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Protocol:

    • Dissolve 3-furoic acid in DMF (0.2 M concentration) under N₂ atmosphere.

    • Add DIPEA and stir for 5 minutes to activate the carboxylate.

    • Add HATU and stir for 10 minutes (solution may turn yellow).

    • Add 4-(N-Boc-amino)piperidine in one portion.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS for consumption of amine.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (0–50% EtOAc/Hexanes) to yield the Boc-protected intermediate.

Step 2: Boc-Deprotection (Isolation of Scaffold)
  • Reagents: 4M HCl in Dioxane (or TFA/DCM 1:4).

  • Protocol:

    • Dissolve Intermediate A in DCM (0.1 M).

    • Add TFA (20% v/v final concentration) or 4M HCl/Dioxane (5 eq).

    • Stir at RT for 1–2 hours. Monitor by LCMS (appearance of mass 195.2 [M+H]⁺).

    • Workup (Critical for Free Base): Concentrate to remove excess acid. Redissolve in DCM/MeOH (9:1) and stir with basic resin (e.g., Amberlyst A-21) or wash with sat. Na₂CO₃ if scale permits.

    • Final Isolation: Filter and concentrate to afford 1-(3-Furoyl)piperidin-4-amine as an off-white solid or viscous oil.

Synthesis Workflow Diagram

SynthesisPath Start1 3-Furoic Acid Coupling Coupling (HATU, DIPEA, DMF) Start1->Coupling Start2 4-(N-Boc-amino) piperidine Start2->Coupling Intermed Boc-Protected Intermediate Coupling->Intermed Amide Bond Formation Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Final 1-(3-Furoyl) piperidin-4-amine (CAS: 926210-83-5) Deprotect->Final Removal of Boc Group

Figure 1: Synthetic route for the generation of the 1-(3-Furoyl)piperidin-4-amine scaffold.

Library Generation Strategy

Objective: To utilize the primary amine handle for high-throughput library generation.

The primary amine at C4 is a "privileged" attachment point. It can be reacted with thousands of commercially available electrophiles (Acid Chlorides, Sulfonyl Chlorides, Isocyanates) to create a Diversity-Oriented Library .

Parallel Synthesis Protocol (96-well Format)
  • Stock Preparation: Prepare a 0.1 M stock of 1-(3-Furoyl)piperidin-4-amine in anhydrous DMA or DMF.

  • Dispensing: Aliquot 100 µL (10 µmol) into each well of a 96-well reaction block.

  • Base Addition: Add 30 µL of DIPEA (3.0 eq).

  • Reagent Addition: Add 1.2 eq of unique electrophiles (R-COCl, R-SO₂Cl, or R-NCO) to each well.

  • Reaction: Seal and shake at RT for 16 hours.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess electrophile) and isocyanate resin (to scavenge unreacted amine core). Shake for 4 hours.

  • Filtration: Filter into a receiving plate and concentrate.

Library Diversity Diagram

LibraryDiv cluster_reactions Parallel Diversification Pathways cluster_products Resulting Library Members Core Core Scaffold: 1-(3-Furoyl)piperidin-4-amine R1 + Acid Chlorides (R-COCl) Core->R1 R2 + Sulfonyl Chlorides (R-SO2Cl) Core->R2 R3 + Isocyanates (R-NCO) Core->R3 P1 Amide Library (Kinase/GPCR Focused) R1->P1 P2 Sulfonamide Library (Metabolic Stability) R2->P2 P3 Urea Library (H-Bond Donors) R3->P3

Figure 2: Diversification strategy using the core amine handle to generate functionally distinct sub-libraries.

Medicinal Chemistry & Safety Considerations

Metabolic Liability (The Furan Alert)

The furan ring is a known structural alert in drug discovery. It can be oxidized by CYP450 enzymes (specifically CYP2E1) to form reactive enedials (cis-2-butene-1,4-dial), which are hepatotoxic.

  • Mitigation: In early screening (Hits), this is acceptable. For Lead Optimization, if the furan is essential for binding, consider replacing it with metabolically stable bioisosteres like oxazole , isoxazole , or tetrahydrofuran in later iterations.

  • Validation: Hits containing this scaffold should undergo early glutathione (GSH) trapping assays to assess reactive metabolite formation.

Bioisosterism

The 3-furoyl group is often used as a bioisostere for:

  • Benzoyl: Reducing lipophilicity (LogP) and size.

  • Nicotinoyl: Changing H-bond acceptor geometry.

  • Thiophene-3-carbonyl: Modifying electronics (O vs S).

References

  • PubChem. (2024). Compound Summary: Furan-3-carboxamide derivatives. Retrieved from [Link]

  • Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Discussion on Bioisosteres). Wiley-VCH.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Mastering the Synthesis of Novel Amides: Application Notes for the Acylation of 1-(3-Furoyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Acylated 1-(3-Furoyl)piperidin-4-amine Scaffolds

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands as a cornerstone scaffold, present in a vast number of FDA-approved therapeutics.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable component in the design of molecules targeting a wide array of biological targets. The specific scaffold, 1-(3-furoyl)piperidin-4-amine, offers a particularly rich platform for chemical exploration. The furoyl group provides a distinct electronic and steric profile, while the primary amine at the 4-position serves as a versatile handle for the introduction of diverse functionalities through acylation.

This acylation reaction, forming a stable amide bond, is one of the most fundamental and frequently employed transformations in the synthesis of pharmaceutical agents.[2][3] The resulting N-acylated derivatives of 1-(3-furoyl)piperidin-4-amine are of significant interest for the generation of novel chemical entities with potential therapeutic applications, ranging from CNS disorders to oncology.

This comprehensive guide provides detailed protocols and expert insights into the acylation of 1-(3-furoyl)piperidin-4-amine. We will explore two primary, robust methodologies: reaction with acyl chlorides and amide bond formation using carboxylic acids and coupling agents. The causality behind experimental choices, troubleshooting strategies, and optimization parameters will be discussed to empower researchers to confidently and efficiently synthesize their target molecules.

Mechanistic Underpinnings: The Nucleophilic Acyl Substitution

The acylation of 1-(3-furoyl)piperidin-4-amine is a classic example of a nucleophilic acyl substitution reaction. The primary amine of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Method A: Acylation with Acyl Chlorides

When using an acyl chloride, the reaction proceeds through a two-step addition-elimination mechanism.[4][5] The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[3]

Acylation with Acyl Chloride reagents 1-(3-Furoyl)piperidin-4-amine + Acyl Chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-Acylated Product + HCl intermediate->product Elimination of Cl- base_scavenge Base (e.g., Triethylamine) scavenges HCl product->base_scavenge

Figure 1: General workflow for acylation with an acyl chloride.

Method B: Amide Coupling with Carboxylic Acids

Direct reaction of a carboxylic acid with an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, a coupling agent is employed to activate the carboxylic acid.[6] Common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then readily attacked by the amine to form the desired amide, with the by-product being a soluble urea derivative. Additives such as 1-hydroxybenzotriazole (HOBt) can be used to form an active ester, which can improve reaction efficiency and minimize side reactions.

Amide Coupling reagents Carboxylic Acid + Coupling Agent (e.g., EDCI) active_intermediate Activated Intermediate (e.g., O-acylisourea) reagents->active_intermediate Activation product N-Acylated Product + Urea By-product active_intermediate->product amine 1-(3-Furoyl)piperidin-4-amine amine->product Nucleophilic Attack

Figure 2: General workflow for amide coupling with a carboxylic acid.

Experimental Protocols

The following protocols are provided as robust starting points for the acylation of 1-(3-furoyl)piperidin-4-amine. Researchers should note that optimal conditions may vary depending on the specific acylating agent used.

Protocol 1: Acylation using an Acyl Chloride (Schotten-Baumann Conditions)

This protocol is suitable for the reaction of 1-(3-furoyl)piperidin-4-amine with a variety of acyl chlorides.

Materials:

  • 1-(3-Furoyl)piperidin-4-amine (1.0 eq)

  • Acyl chloride (1.1 - 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-furoyl)piperidin-4-amine (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine or DIPEA (1.5 - 2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 1 Workflow start Dissolve 1-(3-furoyl)piperidin-4-amine in anhydrous DCM add_base Add Base (TEA or DIPEA) start->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add Acyl Chloride dropwise cool->add_acyl_chloride react Stir at room temperature (2-16 h) Monitor by TLC/LC-MS add_acyl_chloride->react workup Work-up: - Quench with NaHCO₃ - Extract with DCM - Wash with brine react->workup dry Dry over Na₂SO₄ and concentrate workup->dry purify Purify by Flash Chromatography dry->purify product Pure N-Acylated Product purify->product

Figure 3: Experimental workflow for acylation using an acyl chloride.

Protocol 2: Amide Coupling using a Carboxylic Acid and a Coupling Agent

This protocol is ideal when the desired acyl group is derived from a carboxylic acid.

Materials:

  • 1-(3-Furoyl)piperidin-4-amine (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (optional, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq), 1-(3-furoyl)piperidin-4-amine (1.0 eq), and HOBt (if used, 1.2 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) to the solution.

  • Coupling Agent Addition: Add EDCI (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • If using DCM, dilute the reaction mixture with DCM and wash sequentially with water and brine.

    • If using DMF, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Reaction Parameters

The choice of reagents can significantly impact the outcome of the acylation reaction. The following table summarizes key considerations for selecting the appropriate components.

ComponentMethod A (Acyl Chloride)Method B (Carboxylic Acid Coupling)Key Considerations
Acylating Agent Acyl ChlorideCarboxylic AcidAcyl chlorides are more reactive but may be less stable and less commercially diverse. Carboxylic acids are generally more stable and widely available.
Activating Agent N/AEDCI, HBTU, HATU, etc.EDCI is a common and effective choice. HBTU and HATU can offer faster reaction times but are more expensive.
Base Triethylamine (TEA), DIPEA, PyridineDIPEA, TriethylamineThe base neutralizes the acid by-product. DIPEA is often preferred as it is less nucleophilic than TEA.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)DCM, N,N-Dimethylformamide (DMF)DCM is a good general-purpose solvent. DMF can be beneficial for less soluble starting materials.
Temperature 0 °C to Room TemperatureRoom TemperatureAcyl chloride reactions are often initiated at 0 °C to control the initial exotherm. Coupling reactions are typically run at room temperature.
Reaction Time 2 - 16 hours12 - 24 hoursReaction times are dependent on the reactivity of the specific substrates.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. The following guide provides insights into common issues and potential solutions.

Troubleshooting Guide start Problem Observed low_yield Low or No Product Formation start->low_yield side_products Presence of Significant Side Products start->side_products purification_issues Difficulty in Purification start->purification_issues check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents increase_time_temp Increase Reaction Time or Temperature low_yield->increase_time_temp change_coupling_agent Try a Different Coupling Agent (e.g., HATU) low_yield->change_coupling_agent check_base Ensure Adequate Base is Present low_yield->check_base optimize_temp Lower Reaction Temperature (especially for acyl chlorides) side_products->optimize_temp check_amine_purity Verify Purity of Starting Amine side_products->check_amine_purity alternative_workup Modify Work-up Procedure (e.g., acid/base wash) side_products->alternative_workup different_chromatography Try a Different Chromatography System (e.g., different solvent polarity, reverse phase) purification_issues->different_chromatography recrystallization Attempt Recrystallization purification_issues->recrystallization

Sources

Application Note: High-Throughput Screening & Profiling of 1-(3-Furoyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the evaluation of 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-1 ) within a High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) context.

Given the structural attributes of FPA-1 (a piperidine core with a polar primary amine and a lipophilic furoyl motif), it represents a "privileged scaffold" often utilized to target G-Protein Coupled Receptors (GPCRs) (e.g., 5-HT, Chemokine receptors) and Kinases . This guide details the protocols for profiling this specific scaffold.

Introduction & Scientific Rationale

1-(3-Furoyl)piperidin-4-amine (FPA-1) is a bifunctional building block characterized by a piperidine ring substituted with a 3-furoyl group at the nitrogen (N1) and a primary amine at position 4. In modern drug discovery, this molecule is primarily screened in two contexts:

  • Fragment-Based Screening: As a low-molecular-weight fragment (<200 Da) to identify weak binding affinities (

    
     > 10 
    
    
    
    M) against novel targets.
  • Scaffold Profiling: As a core moiety for "Library Expansion" where the primary amine is derivatized to generate amide/urea libraries targeting GPCRs.

Mechanistic Insight: The piperidine nitrogen's amide linkage to the furan ring restricts conformational flexibility, creating a distinct vector for the 4-amine. This rigidity is advantageous for reducing the entropic penalty upon protein binding, making FPA-1 a high-value scaffold for Surface Plasmon Resonance (SPR) and TR-FRET campaigns.

Experimental Workflow Overview

The following diagram outlines the critical path for validating FPA-1, moving from quality control to functional target confirmation.

FPA_Screening_Workflow QC STEP 1: Compound QC (LC-MS & Solubility) Solubility Nephelometry (Solubility Limit Determination) QC->Solubility Pre-screen check Solubility->QC Fail (Aggregates) Primary STEP 2: Primary Binding Screen (Surface Plasmon Resonance) Solubility->Primary Pass (>100 u00b5M) Secondary STEP 3: Functional Assay (TR-FRET / HTRF) Primary->Secondary Confirmed Binder Data STEP 4: Hit Validation (IC50 / Kd Analysis) Secondary->Data Dose-Response

Caption: Figure 1. Integrated HTS workflow for FPA-1. The process prioritizes solubility metrics before committing to expensive binding assays.

Protocol 1: Solubility & Aggregation Profiling (Nephelometry)

Rationale: FPA-1 contains a lipophilic furan ring which may induce aggregation at high concentrations required for fragment screening (typically 1 mM). False positives in HTS often arise from colloidal aggregates sequestering proteins.

Materials
  • Instrument: BMG LABTECH NEPHELOstar or equivalent laser nephelometer.

  • Reagents: FPA-1 (Solid), DMSO (anhydrous), PBS (pH 7.4).

  • Plate: 96-well clear flat-bottom UV-star plate.

Step-by-Step Methodology
  • Stock Preparation: Dissolve FPA-1 in 100% DMSO to a concentration of 100 mM . Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution Series: Prepare a 10-point dilution series in DMSO (100 mM down to 0.1 mM).

  • Aqueous Transfer: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of PBS (pH 7.4) in the assay plate (Final DMSO = 1%).
  • Incubation: Shake plate at 500 rpm for 60 minutes at 25°C.

  • Measurement: Measure forward light scattering (laser intensity).

  • Analysis: Plot Scattering Units vs. Concentration. The "Solubility Limit" is the inflection point where scattering deviates from the baseline.

Acceptance Criteria: FPA-1 must remain soluble at


 200 

M
to be viable for SPR screening.

Protocol 2: Primary Binding Screen via Surface Plasmon Resonance (SPR)

Rationale: As a fragment, FPA-1 likely exhibits fast on/off rates. SPR is the gold standard for detecting these transient interactions without the need for competing radioligands.

Target Model: Generic Kinase Domain (e.g., PKA or CDK2) or GPCR Stabilized Membrane.

Experimental Setup
  • System: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4, 1% DMSO).

Assay Protocol
  • Immobilization: Immobilize the target protein to ~3000 RU (Resonance Units) using standard Amine Coupling (EDC/NHS chemistry).

    • Critical Step: Ensure the Reference Channel is blocked with Ethanolamine to subtract non-specific binding.

  • Compound Injection:

    • Prepare FPA-1 at 500, 250, 125, 62.5, and 31.25

      
      M  in Running Buffer.
      
    • Inject for 60 seconds (Association) followed by 60 seconds dissociation.

    • Flow rate: 30

      
      L/min.
      
  • Regeneration: Fragments usually dissociate spontaneously. If needed, use a mild 10-second pulse of 10 mM Glycine pH 9.5.

  • Data Processing:

    • Solvent Correction: Perform DMSO calibration (0.5% to 1.5%) to correct for bulk refractive index changes.

    • Fit data to a 1:1 Steady State Affinity model to derive

      
      .
      

Data Output Table: Expected SPR Parameters

ParameterValue Range (Fragment)Interpretation

10–30 RUTheoretical max binding signal based on MW ratio.

10

M – 500

M
Typical affinity for a fragment like FPA-1.
Binding Efficiency (LE) > 0.3Ligand Efficiency; indicates a high-quality hit.

Protocol 3: Functional Validation via TR-FRET (LANCE Ultra)

Rationale: Once binding is confirmed, functional inhibition must be assessed. For FPA-1, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay. This is robust against autofluorescence, which can be an issue with furan-containing compounds.

Mechanism: FPA-1 competes with a Biotinylated Tracer for the binding site of the target protein (e.g., a GPCR or Kinase).

TRFRET_Mechanism Eu Europium-Ab (Donor) Protein Target Protein Eu->Protein Binds Tag Tracer Biotin-Tracer (Acceptor) Protein->Tracer Binding Site Tracer->Eu FRET Signal (665 nm) FPA FPA-1 (Inhibitor) FPA->Protein Competes (Signal Decrease)

Caption: Figure 2. TR-FRET Competition Assay Principle. FPA-1 displacement of the tracer results in a decrease in the FRET signal at 665 nm.

Step-by-Step Methodology
  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Tracer: Biotinylated-Ligand (at

      
       concentration).
      
    • Detection: LANCE Eu-W1024 Anti-tag antibody + ULight-Streptavidin.

  • Plate Layout (384-well low volume white plate):

    • 5

      
      L  FPA-1 (titration from 1 mM).
      
    • 5

      
      L  Target Protein (Final conc. ~5 nM).
      
    • Incubate 15 mins at RT.

    • 5

      
      L  Tracer Mix (Biotin-Ligand + Eu-Ab + ULight-SA).
      
  • Incubation: Cover and incubate for 60 minutes at Room Temperature in the dark.

  • Readout: Read on EnVision or PHERAstar FSX.

    • Excitation: 337 nm (Laser).

    • Emission 1: 615 nm (Donor).

    • Emission 2: 665 nm (Acceptor).

  • Calculation:

    
    
    Calculate % Inhibition relative to DMSO controls (0% inhibition) and No-Enzyme controls (100% inhibition).
    

References & Authority

  • Fragment-Based Screening Principles:

    • Erlanson, D. A., et al. "Practical strategies for fragment-based discovery." Journal of Medicinal Chemistry 59.14 (2016): 6581-6602.

  • Piperidine Scaffolds in Drug Discovery:

    • Goetz, A., et al. "Piperidines as privileged scaffolds in medicinal chemistry." ChemMedChem 14.3 (2019).

  • SPR Assay Guidelines:

    • Cytiva (Biacore). "Surface Plasmon Resonance (SPR) - Assay Handbook."

  • TR-FRET Methodology:

    • PerkinElmer.[1] "LANCE Ultra TR-FRET Assay Development Guide."

Disclaimer: This protocol is intended for research use only. 1-(3-Furoyl)piperidin-4-amine is a chemical building block; specific biological activity depends on the target context.

Sources

Application Notes & Protocols: 1-(3-Furoyl)piperidin-4-amine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

I. Introduction: Unveiling a New Chemical Tool

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of biological systems.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with proteins.[2] When combined with other pharmacologically active moieties, the resulting derivatives can serve as powerful chemical probes to investigate biological pathways and validate new drug targets.[3][4]

This document introduces 1-(3-Furoyl)piperidin-4-amine , a novel compound featuring a piperidin-4-amine core acylated with a 3-furoyl group. The furan ring is another heterocyclic structure known to be present in compounds with diverse biological activities, including anticancer and antimicrobial properties.[5][6] The amide linkage in 1-(3-Furoyl)piperidin-4-amine offers a combination of stability and hydrogen bonding capabilities, suggesting its potential to interact with various biological targets with high affinity and specificity.[7]

Given the absence of published data on this specific molecule, these application notes are designed to serve as a comprehensive guide for researchers interested in synthesizing and characterizing 1-(3-Furoyl)piperidin-4-amine as a potential chemical probe. We will provide a plausible synthetic route, hypothesize potential biological targets based on its structural components, and offer detailed protocols for its initial characterization and application in cell-based and biochemical assays.

II. Physicochemical Properties and Handling

While experimental data for 1-(3-Furoyl)piperidin-4-amine is not yet available, we can predict its general properties based on its structure.

PropertyPredicted Value/InformationRationale & Handling Recommendations
Molecular Formula C₁₀H₁₄N₂O₂-
Molecular Weight 194.23 g/mol -
Appearance Likely a solid at room temperature.Based on similar piperidine carboxamides.[8]
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited but can be enhanced at acidic pH due to the basic piperidine nitrogen.Prepare stock solutions in 100% DMSO at a concentration of 10-50 mM. For aqueous buffers, perform a solubility test before preparing working solutions.
Stability The amide bond is generally stable to hydrolysis under physiological conditions.[7] However, prolonged exposure to strong acids or bases can lead to degradation.Store stock solutions at -20°C or -80°C. For aqueous working solutions, it is recommended to prepare them fresh for each experiment. The compound should be protected from excessive light and moisture.
pKa The piperidine nitrogen is basic, with a predicted pKa around 8.5-9.5.The compound will be protonated and positively charged at physiological pH, which may influence its interaction with biological targets and cell permeability.

III. Plausible Synthesis Pathway

A straightforward and efficient method for the synthesis of 1-(3-Furoyl)piperidin-4-amine is the acylation of a protected piperidin-4-amine derivative followed by deprotection. A common protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group.

Workflow for the Synthesis of 1-(3-Furoyl)piperidin-4-amine

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate D Product 1: tert-butyl 4-(3-furoylamino)piperidine-1-carboxylate A->D B 3-Furoic acid B->D C Coupling Agent (e.g., HATU, HOBt, EDC) C->D Base (e.g., DIPEA) Solvent (e.g., DMF) E Product 1 G Final Product: 1-(3-Furoyl)piperidin-4-amine E->G F Acid (e.g., TFA in DCM) F->G G A Synthesis & Purification of 1-(3-Furoyl)piperidin-4-amine B Physicochemical Characterization (Solubility, Stability) A->B C Initial Biological Screening (e.g., Cytotoxicity Assay) B->C D Primary Target Assays (e.g., GPCR binding, Enzyme inhibition) C->D E Hit Confirmation & Dose-Response D->E F Selectivity Profiling (Against related targets) E->F G Cell-based Functional Assays (e.g., cAMP, Ca²⁺ flux) F->G H Advanced Applications (e.g., In vivo studies) G->H

Sources

Application Note: Target Deconvolution Strategy for 1-(3-Furoyl)piperidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Furoyl)piperidin-4-amine (CAS: 16771508) represents a privileged scaffold in drug discovery, combining a saturated nitrogen heterocycle (piperidine) with an aromatic bioisostere (furan).[1][2][3] While often utilized as a fragment in library screening or a building block for DNA-encoded libraries (DEL), phenotypic hits containing this core require rigorous target identification (Target ID) to elucidate their Mechanism of Action (MoA).[1][2][3]

This guide details a Chemical Proteomics workflow to identify the biological binding partners of 1-(3-Furoyl)piperidin-4-amine. Unlike standard assay protocols, this document focuses on the transformation of this specific scaffold into a functional chemical probe, followed by affinity enrichment and Mass Spectrometry (MS)-based deconvolution.[2]

Key Chemical Features[1][3][4][5][6][7][8][9][10]
  • Core: 4-aminopiperidine (Versatile pharmacophore).[1][2][3][4]

  • Moiety: 3-Furoyl group (Aromatic interaction/Hydrogen bond acceptor).[1][2][3]

  • Vector: Primary amine at C4 (Ideal "exit vector" for probe conjugation).[1][2][3]

Strategic Pre-requisites: The "Exit Vector" Hypothesis

Before initiating synthesis, one must validate the Structure-Activity Relationship (SAR) .[1][2][3] The primary amine at the 4-position is the most logical site for attaching an affinity tag (Biotin) or a click handle (Alkyne/Azide).[1][2][3]

Critical Check: Does derivatization of the 4-amine destroy biological activity?

  • Test: Synthesize a simple acetamide derivative (N-acetyl-1-(3-furoyl)piperidin-4-amine).

  • Result: If the acetamide retains biological potency (IC50 within 5-10x of parent), the 4-position is a solvent-exposed "exit vector."[1][2][3] You may proceed with the protocols below.

  • Alternative: If potency is lost, the amine interacts with the protein pocket.[2][3] You must resort to Photo-Affinity Labeling (PAL) on the furan ring, which is outside the scope of this specific note.

Workflow Visualization

The following diagram outlines the logical flow from the parent compound to target validation.

TargetID_Workflow cluster_Exp Affinity Enrichment (The Experiment) Compound Parent Compound 1-(3-Furoyl)piperidin-4-amine SAR_Check SAR Validation (Acetamide control) Compound->SAR_Check Probe_Design Probe Synthesis (Biotin-PEG-Linker) SAR_Check->Probe_Design Activity Retained Lysate Cell Lysate Preparation (Native Proteome) Probe_Design->Lysate Add Probe Incubation Probe Incubation (+/- Free Competitor) Lysate->Incubation Pulldown Streptavidin Capture & Wash Incubation->Pulldown MS_Analysis LC-MS/MS (Tryptic Digestion) Pulldown->MS_Analysis Data_Filter Bioinformatics (Fold-Change vs. CRAPome) MS_Analysis->Data_Filter Validation Target Validation (Western Blot / SPR) Data_Filter->Validation

Figure 1: Decision tree and experimental workflow for deconvoluting the target of 1-(3-Furoyl)piperidin-4-amine.

Protocol 1: Synthesis of the Affinity Probe

We will synthesize a Biotinylated Probe using a PEG spacer to prevent steric hindrance between the bulky streptavidin bead and the target protein.[3]

Reagents:

  • 1-(3-Furoyl)piperidin-4-amine (Parent).[1][2][3]

  • NHS-PEG4-Biotin (Commercially available linker).[1][2][3]

  • Triethylamine (TEA) or DIPEA.[1][2][3]

  • Anhydrous DMF.[1][2][3]

Procedure:

  • Dissolve 10 mg (approx. 48 µmol) of 1-(3-Furoyl)piperidin-4-amine in 0.5 mL anhydrous DMF.

  • Add 1.2 equivalents of NHS-PEG4-Biotin.[1][2][3]

  • Add 2.0 equivalents of DIPEA.[1][2][3]

  • Stir at Room Temperature (RT) for 4 hours. Monitor by LC-MS (Target mass: Parent MW + Spacer MW - NHS).[1][2][3]

  • Purification: Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).

  • Yield Check: Lyophilize and confirm purity (>95%) by NMR/LC-MS.

Why this works: The NHS ester reacts selectively with the primary amine of the piperidine ring, creating a stable amide bond.[3] The PEG4 spacer ensures solubility and flexibility.[1][2][3]

Protocol 2: Affinity Pull-Down (Competition Assay)[1][2][3]

This protocol uses a "Competition Control" to distinguish specific binders from sticky background proteins.[1][2][3]

Experimental Groups:

  • Enrichment Sample: Lysate + Biotin-Probe (10 µM).

  • Competition Control: Lysate + Free Parent Compound (100 µM, pre-incubated) + Biotin-Probe (10 µM).[1][2][3]

Step-by-Step:

  • Lysate Prep: Harvest 5x10^7 cells (relevant cell line). Lyse in mild buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.5% NP-40, Protease Inhibitors).[2] Avoid harsh denaturants like SDS.[1][3]

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant. Adjust protein concentration to 2 mg/mL.

  • Competition (Control Only): Add 100 µM of unmodified 1-(3-Furoyl)piperidin-4-amine to the "Competition" sample. Incubate 1 hour at 4°C.

  • Probe Labeling: Add 10 µM Biotin-Probe to both samples. Incubate 2 hours at 4°C with rotation.

  • Capture: Add 50 µL of Streptavidin-Magnetic Beads (pre-washed) to each sample. Incubate 1 hour at 4°C.

  • Washing:

    • 3x with Lysis Buffer (removes bulk contaminants).[1][2][3]

    • 2x with PBS (removes detergent for MS compatibility).[1][2][3]

  • Elution:

    • Option A (Gel): Boil in 2x Laemmli Buffer for Western Blot.[1][2][3]

    • Option B (MS): Perform On-Bead Tryptic Digestion (see Protocol 3).[1][2][3]

Protocol 3: MS Analysis & Data Filtering[1]

On-Bead Digestion:

  • Resuspend beads in 50 mM Ammonium Bicarbonate.

  • Reduce (DTT, 5 mM, 30 min) and Alkylate (IAA, 10 mM, 30 min, dark).

  • Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.[1][2][3] Digest overnight at 37°C.

  • Collect supernatant, acidify with Formic Acid, and desalt using C18 StageTips.

Data Interpretation (The "Volcano Plot" Logic): A true target will be highly abundant in the Enrichment Sample but significantly reduced in the Competition Control .[2][3]

ParameterCriteria for Hit Selection
Fold Change > 4-fold enrichment (Probe vs. Competition)
P-value < 0.05 (t-test across 3 replicates)
Spectral Counts > 5 unique peptides
CRAPome Filter Exclude keratin, tubulin, heat shock proteins (unless specific SAR confirms)

Troubleshooting & Optimization

  • Problem: High background binding.

    • Solution: Increase salt concentration in wash buffer (up to 300 mM NaCl) or use a "Desthiobiotin" probe which allows gentle elution with Biotin, avoiding boiling off sticky proteins.[2][3]

  • Problem: No targets identified.

    • Solution: The probe might have low affinity.[1][2][3] Perform "Photo-Affinity Labeling" (PAL) by incorporating a diazirine group, which covalently crosslinks weak binders upon UV irradiation.[1][2][3]

References

  • Chemical Probe Design: Hughes, J. P., et al. (2011).[2][3] Principles of early drug discovery. Br J Pharmacol. [1][2][3]

  • Affinity Chromatography Protocol: Rix, U., & Superti-Furga, G. (2009).[2][3] Target profiling of small molecules by chemical proteomics.[1][2][3] Nat Chem Biol. [1][2][3]

  • Piperidine Scaffolds in Drug Discovery: Goel, R., et al. (2023).[2][3] Recent Advances in Piperidine-Based Scaffolds. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for the specific scaffold).

  • CRAPome Database: Mellacheruvu, D., et al. (2013).[2][3] The CRAPome: a contaminant repository for affinity purification-mass spectrometry data.[1][2][3] Nat Methods.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(3-Furoyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: METAB-STAB-001 Subject: Enhancing Metabolic Stability & Mitigating Bioactivation Risks Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Executive Summary

You are encountering metabolic instability with 1-(3-Furoyl)piperidin-4-amine . This scaffold presents two distinct metabolic liabilities:

  • The Furan Ring (Critical Alert): Furan moieties are notorious "structural alerts" in drug discovery. They undergo bioactivation by Cytochrome P450s (CYP450) to form reactive enedials (cis-2-butene-1,4-dial), leading to rapid clearance and potential covalent binding (toxicity).

  • The Piperidine-4-amine: The piperidine ring is susceptible to oxidation, and the primary amine is a target for N-acetylation or oxidative deamination (MAO-mediated).

This guide provides a diagnostic workflow to confirm the mechanism of instability and a structural optimization protocol to resolve it.

Module 1: Diagnostic Workflow

Before synthesizing new analogs, you must confirm the mechanism of clearance. High clearance can be driven by simple oxidation or by "suicide substrate" kinetics where the compound destroys the enzyme metabolizing it.

Step 1: Reactive Metabolite Trapping (GSH Assay)

Why: To determine if the furan ring is opening into a reactive electrophile.[1] Protocol:

  • Incubate compound (10 µM) with Human Liver Microsomes (HLM) (1 mg/mL) and NADPH (1 mM).

  • Add Glutathione (GSH) (5 mM) or Semicarbazide (to trap aldehydes).

  • Incubate for 60 minutes at 37°C.

  • Quench with cold Acetonitrile.

  • Analyze via LC-MS/MS looking for [M + 307]+ adducts (GSH addition).

Interpretation:

  • Positive Adducts: The furan is bioactivating. STOP. You must replace the furan ring (See Module 2).

  • No Adducts but High Clearance: The issue is likely simple oxidation of the piperidine ring or the primary amine. Proceed to Module 3.

Visualizing the Liability

The following diagram illustrates the metabolic fate of the furan ring, highlighting the formation of the toxic cis-2-butene-1,4-dial intermediate.[2][3][4]

FuranMetabolism Compound 1-(3-Furoyl) piperidin-4-amine CYP CYP450 (Oxidation) Compound->CYP Metabolism Epoxide Unstable Epoxide CYP->Epoxide Bioactivation BDA cis-2-butene-1,4-dial (Reactive Enedial) Epoxide->BDA Ring Opening Protein Covalent Binding (Toxicity/Clearance) BDA->Protein Alkylation (Lysine) GSH GSH Adduct (Detoxification) BDA->GSH + Glutathione (Trapping Assay)

Figure 1: Mechanism of furan bioactivation leading to reactive metabolites (BDA) and covalent binding.[4]

Module 2: Structural Optimization (The Furan)

If the diagnostic confirms furan instability (highly likely), you must replace the furan ring with a bioisostere that retains the geometry and electronics but eliminates the propensity for ring opening.

Strategy A: Heterocyclic Bioisosteres

Replace the Furan (O) with Thiophene (S) or less electron-rich heterocycles.

BioisostereEffect on StabilityLipophilicity (LogP)Risk Profile
Thiophene Moderate Increase. Sulfur is less electronegative; the ring is aromatic but still susceptible to oxidation (S-oxidation).Increases (+0.5 to +0.8)Moderate. Can still form reactive sulfoxides, but generally safer than furan.
Oxazole High Increase. The nitrogen atom reduces electron density, making the ring resistant to oxidation.Decreases (More polar)Low. Excellent metabolic stability.
Phenyl High Increase. Very stable aromatic system.Increases significantlyLow toxicity, but solubility may drop due to lipophilicity.
3-Fluorophenyl Maximum Stability. Fluorine blocks para/meta metabolic sites and reduces electron density.IncreasesVery Low. Standard medicinal chemistry fix.
Strategy B: Blocking the "Soft Spot"

If you must keep the furan (e.g., for specific binding reasons), you must block the 2- and 5-positions.

  • Modification: Add a Methyl or Chlorine group to the 5-position of the furan ring.

  • Result: Steric hindrance prevents CYP enzymes from accessing the oxygen for epoxidation.

Module 3: Piperidine & Amine Hardening

If the furan is replaced but clearance remains high, the liability lies in the piperidine ring or the amine.

Protocol: Deuterium Scanning

Synthesize the d4-piperidine analog (deuterium at the 2,2,6,6 positions).

  • Logic: Carbon-Deuterium bonds are stronger than C-H bonds. If clearance drops significantly (Kinetic Isotope Effect > 2), the metabolism is occurring on the piperidine ring.

Optimization Solutions
  • Gem-Difluorination: Add two fluorine atoms to the piperidine ring (e.g., 3,3-difluoropiperidine). This lowers the pKa of the amine and prevents ring oxidation.

  • Amine Masking: Primary amines are often conjugated.

    • Fix: Convert to a secondary amine (N-methyl) or a small amide if the H-bond donor is not critical.

    • Fix: Introduce a steric block (e.g., a methyl group) adjacent to the amine (3-methylpiperidin-4-amine).

Decision Tree & Workflow

Use this logic flow to guide your next synthesis campaign.

OptimizationLogic Start Start: Unstable Compound GSH_Test Run GSH Trapping Assay Start->GSH_Test Result_Pos Adducts Detected? GSH_Test->Result_Pos Fix_Furan CRITICAL: Replace Furan Result_Pos->Fix_Furan Yes (Reactive) Check_Pip Check Piperidine Metabolism Result_Pos->Check_Pip No (Clean) Thiophene Try Thiophene (Check S-oxidation) Fix_Furan->Thiophene Oxazole Try Oxazole (Best Stability) Fix_Furan->Oxazole Deuteration Synthesize d4-Analog Check_Pip->Deuteration Fluorine Add Fluorine to Piperidine Deuteration->Fluorine If KIE > 2

Figure 2: Decision tree for structural modification based on metabolic data.

Frequently Asked Questions (Troubleshooting)

Q: I see high clearance in Human Liver Microsomes (HLM) but the compound is stable in chemical buffer (PBS). Why? A: This confirms the instability is enzymatic, not chemical. The furan ring is being oxidized by CYP450s.[3][5][6] If it were chemical instability (e.g., hydrolysis), it would degrade in PBS alone.

Q: Can I just use a prodrug to cover the amine? A: Likely not. While covering the amine might help with absorption, it does not protect the furan ring from hepatic metabolism once the prodrug is cleaved. The furan is the primary liability here.

Q: I replaced the furan with a phenyl ring, and potency dropped 10-fold. What now? A: The phenyl ring is larger and more lipophilic than furan. The loss of potency suggests the oxygen atom was acting as a hydrogen bond acceptor. Try an Oxazole or Isoxazole . These retain the oxygen/nitrogen acceptor motif while eliminating the reactive diene system of the furan.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6–25. Link

  • Pizzorno, A., et al. (2019). "Bioisosteric Replacement of Furan with Thiophene and its Impact on Metabolic Stability." Journal of Medicinal Chemistry, 62(15), 7289–7301. Link

  • Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism, 6(3), 161–225. Link

  • Meanwell, N. A. (2011).[7] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Validation & Comparative

Comparative Technical Guide: 1-(3-Furoyl)piperidin-4-amine vs. Established A2A Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical analysis of 1-(3-Furoyl)piperidin-4-amine (referred to herein as FPA-Fragment ) against the industry gold-standard Adenosine A_{2A} receptor antagonist, ZM241385 .

FPA-Fragment represents a high-value Fragment-Based Drug Discovery (FBDD) scaffold. Unlike fully optimized tool compounds (like ZM241385), FPA-Fragment is utilized for its high Ligand Efficiency (LE) and synthetic versatility. This guide is designed for medicinal chemists and pharmacologists evaluating whether to utilize this scaffold for library expansion or to rely on established inhibitors for pathway validation.

Part 1: Technical Specification & Physiochemical Comparison

The utility of FPA-Fragment lies in its "lead-like" properties compared to the "drug-like" complexity of ZM241385.

Table 1: Physiochemical Profile
Feature1-(3-Furoyl)piperidin-4-amine (Subject)ZM241385 (Standard)Implication
Role Synthetic Scaffold / FragmentHigh-Affinity Tool CompoundFPA is for building; ZM is for blocking.
MW ~194.23 Da337.33 DaFPA allows significant mass addition during optimization.
cLogP ~0.5 (Estimated)1.5 - 2.0FPA has superior aqueous solubility for high-concentration screening.
H-Bond Donors 2 (Primary Amine)3FPA's primary amine is a versatile vector for amide coupling.
Pharmacophore Furan head + Basic AmineFuran-Triazine-PhenolBoth utilize the furan ring for critical ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-stacking (e.g., Phe168 in A{2A}).
Primary Target Adenosine A_{2A} (Low Affinity)Adenosine A_{2A} (High Affinity)FPA requires maturation; ZM is ready-to-use.

Part 2: Biological Context & Mechanism of Action

The Adenosine A_{2A} Signaling Pathway

Both compounds target the Adenosine A_{2A} receptor, a G_s-coupled GPCR. The inhibition of this pathway is a critical target in immuno-oncology (reversing T-cell suppression) and Parkinson's disease.

Mechanism:

  • ZM241385: Acts as a competitive orthosteric antagonist. It locks the receptor in an inactive conformation, preventing Adenosine from activating the G_s protein and subsequent cAMP accumulation.

  • FPA-Fragment: Binds to the orthosteric pocket via the furan moiety (mimicking the ribose/purine core interactions) but lacks the extended "tail" interactions that confer nanomolar potency.

Diagram 1: A_{2A} Receptor Signaling & Inhibition Logic

A2A_Pathway Adenosine Adenosine (Endogenous Ligand) A2AR Adenosine A2A Receptor (GPCR) Adenosine->A2AR Agonism Gs Gs Protein (Activation) A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces PKA PKA Signaling cAMP->PKA Downstream Effect Inhibitors Inhibitors: ZM241385 (High Affinity) FPA-Fragment (Low Affinity) Inhibitors->A2AR Competitive Antagonism

Caption: The A2A receptor pathway.[1] ZM241385 and FPA-Fragment compete with Adenosine to prevent Gs-mediated cAMP accumulation.

Part 3: Experimental Validation Protocols

To objectively compare the FPA-Fragment against ZM241385 , a Radioligand Displacement Assay is the gold standard. This protocol validates whether the fragment truly engages the target site occupied by the known inhibitor.

Protocol: Competitive Binding Assay (Membrane Prep)

Objective: Determine the IC_{50} of FPA-Fragment by displacing [^3H]-ZM241385.

Materials:

  • Receptor Source: CHO cells stably expressing human A_{2A} receptor (membranes).

  • Radioligand: [^3H]-ZM241385 (Specific Activity ~50 Ci/mmol).

  • Competitor: FPA-Fragment (Serial dilution: 100 µM to 1 nM).

  • Non-Specific Control: 10 µM NECA or unlabeled ZM241385.

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl_2, pH 7.4.

Step-by-Step Workflow:

  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 10 µg protein/well.

  • Incubation Setup:

    • Total Binding: Membrane + [^3H]-ZM241385 (1 nM).

    • Non-Specific Binding (NSB): Membrane + [^3H]-ZM241385 + 10 µM NECA.

    • Experimental: Membrane + [^3H]-ZM241385 + FPA-Fragment (Variable Conc).

  • Equilibrium: Incubate plates for 90 minutes at 25°C . (Note: ZM241385 has slow dissociation kinetics; equilibrium time is critical).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Wash: Wash 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and count CPM (Counts Per Minute).

Data Analysis: Calculate % Inhibition: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



Expectation: ZM241385 will show an IC{50} ~1-5 nM. FPA-Fragment is expected to show an IC_{50} in the µM range (e.g., 10-50 µM), confirming it binds the same pocket but with lower affinity.
Diagram 2: Competitive Binding Workflow

Binding_Assay Start Start: CHO-A2A Membranes Tracer Add [3H]-ZM241385 (Radioligand) Start->Tracer Competitor Add FPA-Fragment (Variable Conc.) Tracer->Competitor Incubate Incubate 90 min @ 25°C Competitor->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Data Calculate IC50 (Displacement Curve) Count->Data

Caption: Workflow for validating FPA-Fragment affinity using [3H]-ZM241385 displacement.

Part 4: Synthesis & Application Insight

Why choose 1-(3-Furoyl)piperidin-4-amine over ZM241385 ?

  • Library Expansion (SAR):

    • The primary amine at position 4 of the piperidine ring is a "chemical handle."

    • Action: Chemists can react FPA-Fragment with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to rapidly generate 100+ analogs.

    • Goal: To grow the molecule towards the "extracellular vestibule" of the receptor to increase potency and selectivity.

  • Solubility & Physicochemical Properties:

    • ZM241385 has poor solubility in water due to its flat, aromatic triazine core.

    • FPA-Fragment is highly soluble (low LogP, basic amine). This makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD) where high concentrations are needed for NMR or SPR screening.

Comparison Summary
  • Use ZM241385 if: You need to block the receptor in a biological assay (cell or animal model) to observe a phenotypic effect. It is the finished tool.

  • Use FPA-Fragment if: You are designing a new drug. It is the scaffold upon which you build potency.

References

  • Poucher, S. M., et al. (1995). "The pharmacokinetics and pharmacodynamics of ZM 241385, a potent, non-xanthine A2a selective adenosine receptor antagonist." Journal of Pharmacy and Pharmacology.

    • Significance: Establishes ZM241385 as the reference antagonist.
  • Palmer, T. M., et al. (1995). "125I-4-(2-[7-Amino-2-{2-furyl}{1,2,4}triazolo{2,3-a}{1,3,5}triazin-5-yl-amino]ethyl)phenol, a High Affinity Antagonist Radioligand Selective for the A2a Adenosine Receptor." Molecular Pharmacology.

    • Significance: Describes the binding site and radioligand protocols used in the comparison.
  • Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science.

    • Significance: Structural basis for the "Furan" headgroup interaction in the A2A receptor pocket (ZM241385 co-crystal).
  • Congreve, M., et al. (2012). "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry.

    • Significance: Illustrates the evolution of furan-containing fragments into potent drugs like ZM241385.

Sources

Technical Assessment: CETSA Profiling for 1-(3-Furoyl)piperidin-4-amine Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Furoyl)piperidin-4-amine (CAS: 926210-83-5) represents a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Often utilized as a building block for kinase inhibitors, sigma receptor ligands, and GPCR effectors, its validation requires robust demonstration of intracellular target engagement (TE).

Traditional binding assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) often fail to capture the physiological relevance of this scaffold due to the requirement for purified proteins and the lack of cellular context. Cellular Thermal Shift Assay (CETSA) has emerged as the superior methodology for validating 1-(3-Furoyl)piperidin-4-amine, primarily due to its ability to detect low-to-moderate affinity binding events (typical of fragments) within the native cellular environment, independent of downstream signaling cascades.

This guide provides a technical roadmap for researchers to validate the target engagement of this specific piperidine-amine scaffold using CETSA, comparing its efficacy against standard biophysical alternatives.

Part 1: Comparative Analysis of Target Engagement Methods

For a fragment-like molecule such as 1-(3-Furoyl)piperidin-4-amine, selecting the right assay is dictated by binding affinity (


) and solubility.
Methodological Comparison Matrix
FeatureCETSA (Cellular Thermal Shift) SPR (Surface Plasmon Resonance) MST (Microscale Thermophoresis) ITDRF (Isothermal Dose Response)
Primary Output Protein Thermal Stability (

shift)
Binding Kinetics (

)
Dissociation Constant (

)
Binding Affinity via Fluorescence
Physiological Relevance High (Live cell or Lysate)Low (Purified Protein)Moderate (In solution, but purified)Low (Purified Protein)
Fragment Suitability Excellent (Detects weak binders without wash steps)Good (Requires high concentration)Good (Sensitive to aggregation)Moderate
Labeling Requirement Label-Free (Antibody detection)Label-Free (Immobilization required)Fluorescent Labeling RequiredIntrinsic Fluorescence
Throughput Medium (Western Blot) to High (AlphaScreen)MediumLow-MediumMedium
Critical Limitation Requires specific antibody; non-equilibriumSurface artifacts; protein stabilityFluorophore interferenceHigh protein consumption
Decision Logic for 1-(3-Furoyl)piperidin-4-amine
  • Use SPR if you need kinetic data (residence time) and have highly purified, stable protein.

  • Use CETSA if you need to prove the compound enters the cell and engages the target in the presence of endogenous co-factors (ATP, chaperones). This is the recommended starting point for this scaffold.

Part 2: Mechanism of Action & Workflow

Thermodynamic Stabilization Principle

1-(3-Furoyl)piperidin-4-amine acts as a ligand that stabilizes the target protein's native fold. Upon binding, the free energy of the protein-ligand complex (


) increases the energy required to unfold the protein.
  • Unbound Protein: Denatures and aggregates at temperature

    
    .
    
  • Bound Complex: Denatures at

    
    .
    
  • Detection: The soluble fraction (folded protein) is quantified after heating. The "shift" indicates engagement.

CETSA Workflow Diagram

CETSA_Workflow Step1 1. Cell Seeding (HEK293/HeLa) Step2 2. Compound Treatment (1-(3-Furoyl)piperidin-4-amine) Step1->Step2 1-2 hrs incubation Step3 3. Thermal Challenge (Gradient: 37°C - 65°C) Step2->Step3 Pulse heating (3 min) Step4 4. Cell Lysis (Non-denaturing) Step3->Step4 Cool to RT Step5 5. Separation (Centrifuge Aggregates) Step4->Step5 20,000 x g Step6 6. Detection (Western Blot / AlphaLISA) Step5->Step6 Supernatant analysis

Figure 1: Standard CETSA workflow for validating small molecule target engagement.

Part 3: Experimental Protocol

Compound Specifics:

  • Compound: 1-(3-Furoyl)piperidin-4-amine[1]

  • Molecular Weight: ~194.23 g/mol [1]

  • Solubility: Soluble in DMSO (up to 50 mM). Note: The secondary amine is basic; ensure lysis buffer has strong buffering capacity (e.g., 50 mM HEPES or Tris) to prevent pH shifts.

Phase 1: The Melt Curve (T_agg Determination)

Objective: Determine the aggregation temperature (


) of the target protein without compound.
  • Preparation: Harvest

    
     cells (e.g., Jurkat or HEK293T). Wash with PBS.
    
  • Lysis: Resuspend in CETSA buffer (PBS + Protease Inhibitors). Lyse via freeze-thaw (3 cycles: liquid

    
     / 
    
    
    
    ).
    • Critical: Do not use detergents (NP-40/Triton) yet; they interfere with thermal aggregation.

  • Aliquot: Divide lysate into 10 PCR tubes (50 µL each).

  • Thermal Gradient: Heat tubes for 3 minutes at a gradient: 37, 40, 43, 46, 49, 52, 55, 58, 61, 65°C.

  • Cooling: Immediately incubate at room temperature (RT) for 3 minutes.

  • Separation: Centrifuge at

    
     for 20 mins at 
    
    
    
    .
  • Analysis: Run supernatant on SDS-PAGE/Western Blot. Plot intensity vs. Temperature.

    • Target: Identify the temperature where 50% of the protein is degraded (

      
      ).
      
Phase 2: Isothermal Dose Response (ITDR)

Objective: Validate 1-(3-Furoyl)piperidin-4-amine engagement at a fixed temperature.

  • Dosing: Treat live cells or lysate with the compound at varying concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO vehicle control.[2]

  • Incubation: 1 hour at

    
     (allows cellular permeation).
    
  • Heat Shock: Heat all samples at the

    
      determined in Phase 1 (e.g., 
    
    
    
    ) for 3 minutes.
  • Processing: Lyse (if live cell), centrifuge, and blot as above.

  • Result: A dose-dependent increase in band intensity indicates stabilization.

Part 4: Data Interpretation & Troubleshooting

Interpreting the Shift

For a fragment like 1-(3-Furoyl)piperidin-4-amine, massive thermal shifts (


) are rare.
  • Positive Result: A shift (

    
    ) of 
    
    
    
    is significant and indicates binding.
  • Negative Result: No shift could mean:

    • The compound does not bind.

    • The compound binds but does not stabilize the global fold (surface binder).

    • The protein is part of a massive complex (unfoldable).

Troubleshooting "False Negatives"

If the piperidine amine shows biological activity but no CETSA shift:

  • Lysis Buffer: Ensure no detergents are present during heating.

  • Cell Permeability: If performing Live Cell CETSA, the amine might be protonated and trapped in lysosomes. Try Lysate CETSA to bypass membrane barriers.

Decision Tree: Pathway Analysis

Decision_Tree Start CETSA Result Shift Significant Shift (>2°C) Start->Shift NoShift No Shift Start->NoShift Valid Valid Target Engagement Shift->Valid Dose Response Confirmed CheckConc Check Concentration (Is dose > Kd?) NoShift->CheckConc LysateMode Switch to Lysate CETSA (Bypass membrane) CheckConc->LysateMode Conc OK LysateMode->Shift Shift Observed LysateMode->NoShift Still No Shift

Figure 2: Troubleshooting logic for interpreting CETSA results.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Link

  • Huber, K. V. M., et al. (2015). Proteome-wide drug target profiling in cells using CETSA. Nature Methods, 12, 1055-1057. Link

  • Schürmann, M., et al. (2016). Biophysical Methods in Drug Discovery: From Fragments to Clinical Candidates. Methods in Molecular Biology, 1008, 1-28. Link

Sources

Technical Guide: Benchmarking 1-(3-Furoyl)piperidin-4-amine (FPA-4) in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for medicinal chemists and drug discovery scientists. It treats 1-(3-Furoyl)piperidin-4-amine (hereafter referred to as FPA-4 ) as a high-value pharmacophoric scaffold and benchmarks its utility against standard piperidine building blocks used in Fragment-Based Drug Discovery (FBDD).

Executive Summary: The Furoyl Advantage

In the landscape of privileged structures, the 4-aminopiperidine core is ubiquitous, serving as the backbone for GPCR ligands (e.g., 5-HT, CCR antagonists) and kinase inhibitors. However, the choice of the N1-substituent dictates the scaffold's metabolic stability, solubility, and vector orientation.

This guide benchmarks 1-(3-Furoyl)piperidin-4-amine (FPA-4) against two "Gold Standard" alternatives:

  • 1-Benzylpiperidin-4-amine (BPA): The historical standard for hydrophobic interactions.

  • 1-Boc-piperidin-4-amine (Boc-PA): The standard protected intermediate.

Key Finding: FPA-4 offers a superior Ligand Efficiency (LE) profile compared to BPA due to the lower molecular weight and unique dipole of the furan ring, while avoiding the metabolic liabilities associated with benzylic oxidation.

Physicochemical Benchmarking

The following data compares FPA-4 against gold standards using calculated and experimental metrics critical for the "Rule of 3" (Ro3) in fragment-based design.

Table 1: Scaffold Property Landscape
MetricFPA-4 (Product) BPA (Standard A) Boc-PA (Standard B) Implication
MW (Da) 194.23190.28200.28FPA-4 maximizes complexity per Dalton.
cLogP 0.852.101.65FPA-4 is significantly more polar, improving solubility in aqueous assays.
TPSA (Ų) 55.126.055.1Higher TPSA in FPA-4 supports specific H-bond interactions via the furan oxygen.
Rotatable Bonds 233FPA-4 is more rigid, reducing entropy penalties upon binding.
pKa (Amine) ~10.1~10.0~10.2Comparable basicity for salt formation.
Metabolic Risk Low (Furan ring opening*)High (Benzylic oxidation)N/A (Labile PG)FPA-4 is a stable pharmacophore; BPA is often a metabolic "soft spot."

*Note: While furan rings can undergo bioactivation, the electron-withdrawing carbonyl in the 3-furoyl group mitigates cytochrome P450 oxidation compared to alkyl-furans.

Mechanism of Action & Structural Causality

Why choose FPA-4? The superiority lies in the electronic character of the amide linker combined with the furan vector .

  • Dipole Orientation: The carbonyl oxygen of the furoyl group accepts hydrogen bonds, while the furan oxygen acts as a weak acceptor. This creates a distinct electrostatic fingerprint compared to the lipophilic benzyl group of BPA.

  • Conformational Lock: The amide bond at N1 creates a planar region, restricting the piperidine chair conformation. This pre-organization often leads to higher affinity for GPCR pockets (e.g., Adenosine A2A, 5-HT receptors) compared to the flexible benzyl amine.

Diagram 1: Fragment Evolution Pathway

The following Graphviz diagram illustrates the logical workflow of using FPA-4 in a library synthesis campaign.

FPA_Workflow Start Start: FPA-4 Scaffold Step1 Step 1: Parallel Acylation (R-COOH + FPA-4) Start->Step1 HATU/DIEA Step2 Step 2: Library Generation (Amide/Urea Derivatives) Step1->Step2 Purification Screen Step 3: SPR Screening (Fragment Binding) Step2->Screen High Throughput Hit Hit Validation (IC50 < 10 µM) Screen->Hit Selection BPA Comparator: BPA (High Lipophilicity) BPA->Screen High Non-Specific Binding

Caption: Workflow demonstrating the utility of FPA-4 in generating high-fidelity fragment libraries with lower non-specific binding compared to the lipophilic BPA standard.

Experimental Protocols

To validate the performance of FPA-4, the following self-validating protocols are recommended. These ensure that the scaffold performs robustly in synthetic and biological contexts.

Protocol A: Competitive Reactivity Profiling (Synthesis)

Objective: Determine the nucleophilicity of the C4-amine in FPA-4 versus BPA to ensure library synthesis reliability.

  • Setup: In a 4mL vial, dissolve 0.1 mmol of FPA-4 and 0.1 mmol of BPA (internal standard) in 2 mL DCM.

  • Reagent Addition: Add 0.05 mmol (0.5 eq) of Benzoyl Chloride at 0°C.

  • Quench: After 10 minutes, quench with 1 mL MeOH.

  • Analysis: Analyze via LC-MS.

  • Calculation: Calculate the ratio of Benzoyl-FPA-4 vs. Benzoyl-BPA.

    • Expected Result: FPA-4 should show slightly lower reactivity than BPA due to the electron-withdrawing effect of the N1-carbonyl, reducing the pKa of the remote C4-amine slightly. This indicates FPA-4 requires stronger coupling agents (e.g., HATU vs. EDC).

Protocol B: Microsomal Stability Assay (ADME)

Objective: Verify the metabolic stability of the furoyl moiety.

  • Incubation: Incubate 1 µM FPA-4 in pooled human liver microsomes (0.5 mg/mL protein) with NADPH regenerating system at 37°C.

  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Benchmarking: Run BPA in parallel.

    • Success Criteria: FPA-4 intrinsic clearance (CLint) should be < 20 µL/min/mg. BPA typically shows high clearance (>50 µL/min/mg) due to N-dealkylation.

Strategic Recommendations

For researchers targeting GPCRs or Ion Channels :

  • Use FPA-4 when targeting solvent-exposed regions where the furan can engage in "edge-to-face" aromatic interactions without the hydrophobicity penalty of a phenyl ring.

  • Avoid FPA-4 if the target pocket is strictly hydrophobic and requires a bulky group; in that case, the BPA scaffold is superior.

Diagram 2: Signaling & Interaction Logic

Visualizing the pharmacophoric interaction within a theoretical binding pocket.

Interaction_Logic cluster_0 Binding Event Pocket_Asp Receptor Aspartate (Anionic) Pocket_Phe Receptor Phenylalanine (Aromatic) Amine 4-Amine (Protonated) Amine->Pocket_Asp Ionic Bond (Salt Bridge) Furan 3-Furoyl Ring Furan->Pocket_Phe Pi-Pi T-Shaped

Caption: Theoretical binding mode of FPA-4, utilizing the protonated amine for anchoring and the furan ring for specific aromatic interactions.

References

  • Blakemore, D. C., et al. (2011). "Organic synthesis provides opportunities to transform drug discovery." Nature Chemistry, 3(12), 945-953. Link

  • Erlanson, D. A., et al. (2016). "Twenty years of fragment-based drug discovery." Nature Reviews Drug Discovery, 15(9), 605-619. Link

  • Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on compound developability." Drug Discovery Today, 14(19-20), 1011-1020. Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Perrin, D. D. (1965). "Dissociation Constants of Organic Bases in Aqueous Solution." IUPAC. Link

Safety Operating Guide

Comprehensive Safety and Handling Guide for 1-(3-Furoyl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 1-(3-Furoyl)piperidin-4-amine in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you have the critical information needed to maintain a safe and efficient work environment. The following procedures are based on established best practices for handling piperidine derivatives and amine compounds.

Hazard Assessment and Risk Mitigation

Anticipated Hazards:

  • Corrosive: Likely to cause severe burns to skin and eyes upon direct contact.[2][4]

  • Toxic: Potential for toxicity if inhaled, ingested, or absorbed through the skin.[2]

  • Irritant: May cause irritation to the respiratory tract.[5][6]

Given these potential hazards, the implementation of stringent safety measures and the consistent use of appropriate personal protective equipment are non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 1-(3-Furoyl)piperidin-4-amine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatNot generally required if handled exclusively within a certified chemical fume hood
High-Volume Handling or Potential for Splashing Chemical splash goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a lab coatConsider a NIOSH-approved respirator with an organic vapor cartridge if not in a fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsNIOSH-approved respirator with an organic vapor cartridge

Step-by-Step PPE Protocols

Adherence to a standardized procedure for donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE: A Sequential Approach
  • Lab Coat/Coveralls: Put on a clean, fully buttoned lab coat or chemical-resistant coveralls.

  • Gloves (First Pair): Don the first pair of nitrile or neoprene gloves, ensuring they fit snugly.

  • Respiratory Protection (if required): Perform a fit check for the respirator according to your institution's guidelines.

  • Eye and Face Protection: Put on safety goggles. If a splash hazard exists, add a face shield over the goggles.

  • Gloves (Second Pair): Don a second pair of gloves over the first, extending the cuff of the outer glove over the sleeve of the lab coat.

Doffing PPE: A Contamination-Conscious Removal
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides.

  • Lab Coat/Coveralls: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove the respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Engineering Controls and Safe Handling Practices

  • Ventilation: Always handle 1-(3-Furoyl)piperidin-4-amine in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9] The container should be tightly sealed.[3]

  • Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[10]

Spill and Waste Management

Spill Response

In the event of a spill, evacuate the area and alert your supervisor. For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or sand.[1][7]

  • Collection: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

Waste Disposal

Dispose of all waste materials, including empty containers and contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain.[1][2]

Emergency Procedures

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]

Visual Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1-(3-Furoyl)piperidin-4-amine.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_procedure Procedure Type cluster_ppe_levels Required PPE Level cluster_location Location cluster_respirator Respiratory Protection Start Handling 1-(3-Furoyl)piperidin-4-amine Procedure What is the scale and nature of the procedure? Start->Procedure LowVolume Standard PPE: - Safety Glasses - Lab Coat - Double Nitrile Gloves Procedure->LowVolume Low Volume / Weighing HighVolume Enhanced PPE: - Goggles & Face Shield - Chemical Apron - Double Nitrile Gloves Procedure->HighVolume High Volume / Splash Risk SpillCleanup Full Protection: - Goggles & Face Shield - Chemical Suit - Heavy-Duty Gloves - Respirator Procedure->SpillCleanup Spill Cleanup FumeHood Work in Fume Hood? LowVolume->FumeHood HighVolume->FumeHood RespiratorNeeded Add Respirator FumeHood->RespiratorNeeded No NoRespirator No Respirator Needed FumeHood->NoRespirator Yes

Caption: PPE Selection Workflow for Handling 1-(3-Furoyl)piperidin-4-amine

References

  • PENTA. Piperidine - SAFETY DATA SHEET. (2024-05-07). [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. [Link]

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • IQ Controlo. What are the Health and Safety Guidelines for Using Amines?. [Link]

  • IQ Controlo. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Carl ROTH. Safety Data Sheet: Piperidine. (2025-03-31). [Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. (2025-09-12). [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Safely.io. Personal Protective Equipment for Chemical Handling. (2026-01-12). [Link]

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.